Oxybutynin Oxybutynin Oxybutynin is a tertiary amine possessing antimuscarinic and antispasmodic properties. Oxybutynin blocks muscarinic receptors in smooth muscle, hence inhibiting acetylcholine binding and subsequent reduction of involuntary muscle contractions. Oxybutynin is used to reduce bladder contractions by relaxing bladder smooth muscle.
Oxybutynin is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Oxybutynin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Oxybutynin is a racemate comprising equimolar amounts of (R)-oxybutynin and esoxybutynin. An antispasmodic used for the treatment of overactive bladder. It has a role as a muscarinic antagonist, a muscle relaxant, an antispasmodic drug, a parasympatholytic, a calcium channel blocker and a local anaesthetic. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a (R)-oxybutynin.
Brand Name: Vulcanchem
CAS No.: 5633-20-5
VCID: VC0001027
InChI: InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
SMILES: CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol

Oxybutynin

CAS No.: 5633-20-5

APIs

VCID: VC0001027

Molecular Formula: C22H31NO3

Molecular Weight: 357.5 g/mol

Purity: > 98%

Oxybutynin - 5633-20-5

CAS No. 5633-20-5
Product Name Oxybutynin
Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
IUPAC Name 4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
Standard InChIKey XIQVNETUBQGFHX-UHFFFAOYSA-N
SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Canonical SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Appearance Solid powder
Melting Point 122-124
129-130°C
Physical Description Solid
Description Oxybutynin is a tertiary amine possessing antimuscarinic and antispasmodic properties. Oxybutynin blocks muscarinic receptors in smooth muscle, hence inhibiting acetylcholine binding and subsequent reduction of involuntary muscle contractions. Oxybutynin is used to reduce bladder contractions by relaxing bladder smooth muscle.
Oxybutynin is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Oxybutynin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Oxybutynin is a racemate comprising equimolar amounts of (R)-oxybutynin and esoxybutynin. An antispasmodic used for the treatment of overactive bladder. It has a role as a muscarinic antagonist, a muscle relaxant, an antispasmodic drug, a parasympatholytic, a calcium channel blocker and a local anaesthetic. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a (R)-oxybutynin.
Purity > 98%
Related CAS 1508-65-2 (hydrochloride)
Solubility 50 mg/mL
1.00e-02 g/L
Synonyms 4-(diethylamino)-2-butynyl-alpha-cyclohexyl-alpha-hydroxybenzeneacetate
4-(diethylamino)-2-butynyl-alpha-phenylcyclohexaneglycolate
Apo-Oxybutynin
Contimin
Cystonorm
Cystrin
Ditropan
Dresplan
Dridase
Driptane
gelnique
Gen-Oxybutynin
Novo-Oxybutynin
Nu-Oxybutyn
Oxyb AbZ
Oxybugamma
Oxybutin Holsten
Oxybuton
oxybutynin
Oxybutynin AL
Oxybutynin AZU
oxybutynin chloride
Oxybutynin Heumann
Oxybutynin Hexal
oxybutynin hydrochloride
Oxybutynin Stada
oxybutynin von ct
Oxybutynin-Puren
Oxybutynin-ratiopharm
Oxymedin
Oxytrol
PMS-Oxybutynin
Pollakisu
Renamel
Ryol
Spasmex Oxybutynin
Spasyt
Tavor
Zatu
Reference 1: Maldonado-Alcaraz E, Moreno-Palacios J, López-Sámano VA, Landa-Salas C,
Torres-Mercado LO, GarcíaCruz C. [Tamsulosin, oxybutynin or their combination in
the treatment of ureteral stent-related symptoms]. Rev Med Inst Mex Seguro Soc.
2017 Sep-Oct;55(5):568-574. Spanish. PubMed PMID: 29193937.


2: Vozmediano-Chicharro R, Blasco Hernández P, Madurga-Patuel B. [Tolerability,
persistence and satisfaction. Retrospective cohort study in patients with
overactive bladder syndrome treated with transdermal Oxybutynin under Standard
ClinicAl pRactice. OSCAR Study.]. Arch Esp Urol. 2017 Jul;70(6):561-569. Spanish.
PubMed PMID: 28678009.


3: Artzi O, Loizides C, Zur E, Sprecher E. Topical Oxybutynin 10% Gel for the
Treatment of Primary Focal Hyperhidrosis: A Randomized Double-blind
Placebo-controlled Split Area Study. Acta Derm Venereol. 2017 Oct
2;97(9):1120-1124. doi: 10.2340/00015555-2731. PubMed PMID: 28654131.


4: Aprile S, Canavesi R, Matucci R, Bellucci C, Del Grosso E, Grosa G. New
insights in the metabolism of oxybutynin: evidence of N-oxidation of
propargylamine moiety and rearrangement to enaminoketone. Xenobiotica. 2017 Jul
6:1-10. doi: 10.1080/00498254.2017.1342288. [Epub ahead of print] PubMed PMID:
28608746.


5: Delort S, Marchi E, Corrêa MA. Oxybutynin as an alternative treatment for
hyperhidrosis. An Bras Dermatol. 2017 Mar-Apr;92(2):217-220. doi:
10.1590/abd1806-4841.201755126. Review. PubMed PMID: 28538882; PubMed Central
PMCID: PMC5429108.


6: Tekin B, Karadag AS, Koska MC. Oral oxybutynin for multiple eccrine
hidrocystomas. J Am Acad Dermatol. 2017 Jun;76(6):e203-e204. doi:
10.1016/j.jaad.2017.01.024. PubMed PMID: 28522061.


7: Lembrança L, Wolosker N, de Campos JRM, Kauffman P, Teivelis MP, Puech-Leão P.
Videothoracoscopic Sympathectomy Results after Oxybutynin Chloride Treatment
Failure. Ann Vasc Surg. 2017 Aug;43:283-287. doi: 10.1016/j.avsg.2017.01.018.
Epub 2017 May 3. PubMed PMID: 28478174.


8: Toledo-Pastrana T, Márquez-Enríquez J, Millán-Cayetano JF. Oral Oxybutynin for
Local and Multifocal Hyperhidrosis: A Multicenter Study. Actas Dermosifiliogr.
2017 Jul - Aug;108(6):597-599. doi: 10.1016/j.ad.2016.11.013. Epub 2017 Apr 5.
English, Spanish. PubMed PMID: 28388990.


9: Borch L, Hagstroem S, Kamperis K, Siggaard CV, Rittig S. Transcutaneous
Electrical Nerve Stimulation Combined with Oxybutynin is Superior to Monotherapy
in Children with Urge Incontinence: A Randomized, Placebo Controlled Study. J
Urol. 2017 Mar 19. pii: S0022-5347(17)40343-0. doi: 10.1016/j.juro.2017.03.117.
[Epub ahead of print] PubMed PMID: 28327453.


10: Pariser DM, Krishnaraja J, Tremblay TM, Rubison RM, Love TW, McGraw BF.
Randomized, Placebo- and Active-Controlled Crossover Study of the Safety and
Efficacy of THVD-102, a Fixed-dose Combination of Oxybutynin and Pilocarpine, in
Subjects With Primary Focal Hyperhidrosis. J Drugs Dermatol. 2017 Feb
1;16(2):127-132. PubMed PMID: 28300854.
PubChem Compound 4634
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator